molecular formula C6H2BrFN2 B1378380 6-Bromo-5-fluoropicolinonitrile CAS No. 1416713-45-5

6-Bromo-5-fluoropicolinonitrile

Cat. No.: B1378380
CAS No.: 1416713-45-5
M. Wt: 201 g/mol
InChI Key: QWTMUISIEIYTKS-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoropicolinonitrile is a heterocyclic aromatic compound with the molecular formula C(_6)H(_2)BrFN(_2). It is a derivative of picolinonitrile, where the bromine and fluorine atoms are substituted at the 6th and 5th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-5-fluoropicolinonitrile can be synthesized through several methods, including:

    Halogenation of Picolinonitrile: This involves the selective bromination and fluorination of picolinonitrile. The reaction typically uses bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern.

    Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated picolinonitrile in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoropicolinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of new carbon-carbon bonds.

    Halogenating Agents: Such as bromine and fluorine sources, used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted picolinonitrile derivatives, while substitution reactions can yield a wide range of functionalized compounds.

Scientific Research Applications

6-Bromo-5-fluoropicolinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoropicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-fluoropicolinonitrile is unique due to its specific substitution pattern, which can impart distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

6-bromo-5-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTMUISIEIYTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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